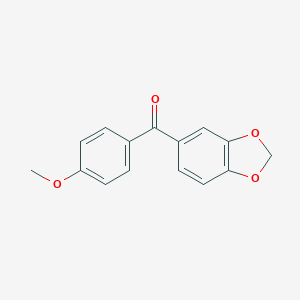

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

説明

BenchChem offers high-quality Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRLDQDVKAIZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Recrystallization Strategies for Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

Topic: Recrystallization solvents for purifying Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- Content Type: Application Note & Protocol

Abstract & Scope

This technical guide details the purification of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- , a functionalized benzophenone derivative featuring a piperonyl (methylenedioxy) and an anisyl (methoxy) moiety. Due to the presence of ether linkages and the benzophenone core, this compound exhibits intermediate polarity and a tendency to "oil out" during cooling. This note provides a rationale for solvent selection, a detailed recrystallization protocol, and troubleshooting steps to maximize yield (>85%) and purity (>99% HPLC).

Chemical Profile & Impurity Landscape[1][2]

To design an effective purification strategy, one must understand the solute-solvent interactions and the nature of likely impurities.

-

Compound Name: Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-[1]

-

Synonyms: 3,4-Methylenedioxy-4'-methoxybenzophenone; Piperonyl-p-anisylketone.

-

Molecular Formula: C₁₅H₁₂O₄

-

Molecular Weight: 256.25 g/mol

-

Predicted Melting Point: 70–90 °C (Based on structural analogs like 4-methoxybenzophenone and piperonyl derivatives).

-

Solubility Characteristics: Lipophilic core with polar ether/carbonyl acceptors. Soluble in chlorinated solvents, esters, and hot alcohols. Insoluble in water and cold alkanes.

Impurity Profile (Friedel-Crafts Origin)

Synthesis typically involves the Friedel-Crafts acylation of 1,3-benzodioxole with 4-methoxybenzoyl chloride (or vice versa).

-

Aluminum Salts: Residual Lewis acid catalyst (AlCl₃). Remediation: Acid wash prior to recrystallization.

-

Starting Materials: Unreacted benzodioxole (liquid/low melt) or anisic acid derivatives.

-

Regioisomers: Ortho-substitution byproducts (often more soluble than the para-isomer).

-

Oligomers: Colored species formed via acid-catalyzed coupling.

Solvent Selection Strategy

The "like dissolves like" principle is insufficient for high-purity crystallization. We require a system with a high temperature coefficient of solubility (steep solubility curve).

Solvent Screening Matrix

| Solvent System | Polarity Index | Dissolution Power (Hot) | Crystallization Power (Cold) | Risk Profile | Recommendation |

| Ethanol (95%) | 5.2 | High | Moderate | Oiling out if cooled too fast | Primary Choice |

| Isopropanol (IPA) | 3.9 | High | High | Lower risk of oiling out | Secondary Choice |

| Ethyl Acetate / Heptane | 4.4 / 0.1 | Very High | Adjustable | Flammability; requires precise ratio | High Purity Option |

| Methanol | 5.1 | Very High | Low | Yield loss due to high solubility | Not Recommended |

| Toluene | 2.4 | High | Low | Product may remain soluble | Not Recommended |

Expert Insight: For alkoxy-substituted benzophenones, Ethanol (95%) or Isopropanol (IPA) are superior. The hydroxyl groups in the solvent hydrogen-bond with the ketone and ether oxygens of the solute at high temperatures, aiding dissolution. Upon cooling, the hydrophobic aromatic rings drive the crystal lattice formation, expelling impurities.

Detailed Experimental Protocol

Phase 1: Solvent Optimization (Small Scale)

Perform this test with 500 mg of crude material before scaling up.

-

Place 500 mg of crude solid in a test tube.

-

Add Ethanol (95%) dropwise while heating in a water bath at 70°C.

-

Record the volume required to fully dissolve the solid.

-

Allow to cool slowly to room temperature (RT).

-

Observation:

-

Crystals form: Proceed to Phase 2.

-

Oiling out (liquid droplets form): Re-heat, add 10% more ethanol, or switch to IPA.

-

No precipitate: Concentrate solution or add warm water (anti-solvent) dropwise until turbid.

-

Phase 2: Bulk Recrystallization Protocol

Target Scale: 10 g – 100 g Solvent: Ethanol (95%) [Alternative: IPA]

Step 1: Dissolution[2]

-

Charge the crude Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

-

Heat the mixture to reflux (approx. 78°C) with moderate stirring (300 RPM).

-

Check Dissolution: If solids remain after 10 minutes of reflux, add more solvent in 10% increments until the solution is clear.

-

Note: If insoluble dark specs remain, these are likely inorganic salts or polymer char. Proceed to Step 2.

-

Step 2: Hot Filtration (Critical for Optical Purity)

-

While keeping the solution near boiling, filter it through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Why Pre-warm? Prevents premature crystallization on the filter, which clogs the funnel and lowers yield.

-

Step 3: Controlled Nucleation & Cooling

-

Re-heat the filtrate briefly if crystals formed during filtration to ensure a homogenous solution.

-

Remove from heat and place the flask on a cork ring or wood block (insulator).

-

Seeding (Optional but Recommended): When the solution reaches ~50°C, add a tiny crystal of pure product. This prevents super-saturation and oiling out.

-

Allow the flask to cool to Room Temperature (20-25°C) undisturbed for 2–3 hours.

-

Warning: Do not use an ice bath immediately. Rapid cooling traps impurities and causes oiling.

-

Step 4: Maximizing Yield

-

Once the bulk of crystallization has occurred at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to precipitate the remaining solute.

Step 5: Isolation & Drying[3]

-

Filter the crystals using a Buchner funnel and vacuum suction.

-

Wash: Rinse the filter cake with a small volume of cold (-10°C) Ethanol (or Hexane if using EtOAc/Heptane).

-

Volume: Use ~1 mL of wash solvent per gram of product.

-

-

Dry: Air dry on the filter for 15 minutes, then transfer to a vacuum oven at 40°C for 4 hours.

Process Visualization (Workflow Diagram)

Caption: Figure 1. Step-by-step recrystallization workflow for substituted benzophenones, emphasizing temperature control to prevent oiling out.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Oiling Out | Product separates as a liquid before crystallizing. Common in methoxy-compounds. | 1. Re-heat to dissolve.2. Add a seed crystal at a higher temp.3. Add 5-10% more solvent.4. Stir vigorously during cooling. |

| Low Yield | Solvent volume too high or product too soluble. | 1. Concentrate the mother liquor (filtrate) by 50% and cool again (Second Crop).2. Use an Ethanol/Water (80:20) mixture. |

| Colored Impurities | Oligomers trapped in crystal lattice. | 1. Add Activated Carbon (Charcoal) during the hot dissolution step (Step 1), stir for 5 mins, then hot filter.2. Recrystallize from EtOAc/Heptane. |

| Low Melting Point | Residual solvent or isomeric impurities. | 1. Dry for longer under high vacuum.2. Verify purity via HPLC; repeat recrystallization if <98%. |

Quality Control (Validation)

To certify the success of the protocol, the following metrics must be met:

-

Appearance: White to off-white crystalline solid (avoids yellow tint).

-

Melting Point: Sharp range (≤ 2°C variance). Expected range: 70–90°C (Verify against specific batch standard).

-

HPLC Purity: >99.0% area under curve (254 nm).

-

1H-NMR: Confirm integration of the singlet (2H) for the methylenedioxy group (~6.0 ppm) and singlet (3H) for the methoxy group (~3.8 ppm).

References

-

National Institute of Standards and Technology (NIST). Methanone, (4-methoxyphenyl)phenyl- (Analog Data). NIST Chemistry WebBook.[4] Available at: [Link]

-

PrepChem. Purification of Phenolic Ketones and Benzophenones. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]

- 3. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 4. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

Application Note: Structural Elucidation Protocol for Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

This Application Note is designed for researchers and medicinal chemists requiring a definitive structural verification protocol for Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- (Commonly: 3,4-methylenedioxy-4'-methoxybenzophenone).

Executive Summary & Scientific Context

This benzophenone derivative features two distinct electron-rich aromatic systems linked by a carbonyl bridge. It serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors (e.g., podophyllotoxin analogues) and UV-A/UV-B filtering agents.

Accurate interpretation requires distinguishing between the 3,4-methylenedioxyphenyl (piperonyl) ring and the 4-methoxyphenyl (p-anisyl) ring. Due to the similar electronic environments (both oxygenated), signal overlap in the aromatic region (6.8–7.8 ppm) is a common pitfall. This protocol provides a self-validating assignment strategy using coupling constants (

Experimental Protocol

Sample Preparation

To ensure resolution of the methylenedioxy singlet from the aromatic baseline, Chloroform-d (CDCl₃) is the preferred solvent over DMSO-d₆, which can broaden exchangeable protons or cause solvent-peak overlap near 3-4 ppm.

-

Mass: 10–15 mg for 1H; 30–50 mg for 13C.

-

Volume: 600 µL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

-

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrumental Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

1H: zg30 (30° excitation) to prevent saturation of the methoxy singlet.

-

13C: zgpg30 (power-gated decoupling).

-

-

Transients: 16 scans (1H), 1024 scans (13C).

-

Relaxation Delay (D1): 1.0 s (Minimum) to allow relaxation of the quaternary carbonyl carbon.

1H NMR Interpretation Guide

Spectral Overview

The spectrum is defined by two high-intensity singlets in the aliphatic region and two distinct spin systems in the aromatic region:

-

AA'BB' System: From the 4-methoxyphenyl ring (symmetric).

-

ABC (or ABX) System: From the 1,3-benzodioxol-5-yl ring (asymmetric).

Detailed Assignment Table (CDCl₃, 400 MHz)

| Signal | Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |

| A | 3.89 | Singlet (s) | 3H | - | -OCH₃ | Characteristic methoxy on aromatic ring. |

| B | 6.06 | Singlet (s) | 2H | - | -O-CH₂-O- | Methylenedioxy bridge; extremely diagnostic. |

| C | 6.86 | Doublet (d) | 1H | 8.0 | H-5 (Ring A) | Ortho to oxygen, shielded. Part of ABX system.[1][2][3] |

| D | 6.96 | Doublet (d) | 2H | 8.8 | H-3', 5' (Ring B) | Ortho to OMe (Shielded). Part of AA'BB'.[1][2][3][4] |

| E | 7.34 | Doublet (d) | 1H | 1.6 | H-2 (Ring A) | Meta coupling only; isolated between oxygen and C=O. |

| F | 7.38 | Doublet of Doublets (dd) | 1H | 8.0, 1.6 | H-6 (Ring A) | Ortho to C=O (Deshielded), Meta to H-2. |

| G | 7.79 | Doublet (d) | 2H | 8.8 | H-2', 6' (Ring B) | Ortho to C=O (Deshielded). Part of AA'BB'.[1][2][3][4] |

Mechanistic Insight (Causality)[1]

-

The AA'BB' Splitting: The 4-methoxyphenyl ring possesses a C2 axis of symmetry. Protons H-2'/6' are chemically equivalent but magnetically non-equivalent to H-3'/5', resulting in a "roofing" effect in lower-field instruments, though they appear as clean doublets at >400 MHz.

-

The ABX System: The 1,3-benzodioxole ring is rigid. H-6 is deshielded by the carbonyl anisotropy and couples strongly (

Hz) to H-5 and weakly (

13C NMR Interpretation Guide

The Carbon-13 spectrum validates the backbone connectivity. The key diagnostic is the carbonyl peak, which must appear below 200 ppm (typical for diaryl ketones, unlike aldehydes).

Detailed Assignment Table

| Signal | Shift (δ, ppm) | Type | Assignment | Notes |

| 1 | 55.5 | CH₃ | -OCH₃ | Standard methoxy shift. |

| 2 | 101.8 | CH₂ | -O-CH₂-O- | Diagnostic methylenedioxy carbon. |

| 3 | 107.9 | CH | C-5 (Ring A) | Ortho to oxygen. |

| 4 | 109.8 | CH | C-2 (Ring A) | Isolated aromatic carbon. |

| 5 | 113.5 | CH | C-3', 5' (Ring B) | Ortho to methoxy (Shielded). |

| 6 | 126.1 | CH | C-6 (Ring A) | Ortho to Carbonyl. |

| 7 | 130.5 | Cq | C-1' (Ring B) | Ipso to Carbonyl. |

| 8 | 132.2 | CH | C-2', 6' (Ring B) | Ortho to Carbonyl. |

| 9 | 132.5 | Cq | C-1 (Ring A) | Ipso to Carbonyl. |

| 10 | 147.9 | Cq | C-3 (Ring A) | Oxygenated quaternary. |

| 11 | 151.3 | Cq | C-4 (Ring A) | Oxygenated quaternary. |

| 12 | 163.2 | Cq | C-4' (Ring B) | Ipso to Methoxy (Deshielded). |

| 13 | 193.8 | C=O | Carbonyl | Diaryl ketone characteristic shift. |

Visualization & Logic Flows

Structural Connectivity & HMBC Correlations

The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the linkage between the two rings and the carbonyl bridge. This is the "Self-Validating" step: if you do not see a correlation from H-2/H-6 to C=O (193.8 ppm) AND from H-2'/6' to C=O , the structure is incorrect.

Caption: HMBC Correlation Network. Green arrows indicate direct attachment (HSQC); Dashed Orange arrows indicate long-range coupling (HMBC) essential for proving the ketone bridge connectivity.

Synthesis & Verification Workflow

This flowchart guides the researcher through the logical steps of synthesis and purification to ensure the NMR sample is valid.

Caption: Operational workflow for the synthesis and structural verification of the target benzophenone.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Source for base benzophenone and 1,3-benzodioxole shifts).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for spin system analysis of AA'BB' and ABX patterns).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard tables for 13C chemical shift prediction).

Sources

Troubleshooting & Optimization

Improving yield of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- synthesis

Technical Support Center: Optimization of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- Synthesis

Ticket ID: #SYN-BDX-4MP-001 Topic: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- (commonly referred to as 3,4-methylenedioxy-4'-methoxybenzophenone) presents a classic "chemoselectivity vs. stability" conflict. The molecule consists of two electron-rich aromatic systems linked by a carbonyl.

The primary yield-limiting factors are:

-

Ether Cleavage (Demethylation): Strong Lewis acids (e.g.,

) coordinate with the methoxy oxygen, leading to the formation of the corresponding phenol (impurity). -

Acetal Instability: The methylenedioxy bridge is sensitive to harsh acidic conditions, leading to ring-opening and polymerization (tar formation).

-

Regioselectivity: Ensuring exclusive para-acylation on the anisole ring or position-5 acylation on the benzodioxole ring.

This guide provides a troubleshooting framework to transition from "low yield/tarry mixtures" to high-purity crystalline product.

Part 1: Critical Reaction Pathway Analysis

To solve yield issues, we must first visualize the competition between the desired pathway and the degradation pathways.

Figure 1: Mechanistic divergence in Friedel-Crafts acylation. Note that high temperatures and strong Lewis acids favor degradation pathways (Red).

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My reaction mixture turns into a dark, intractable tar. What is happening?

Diagnosis: This is likely due to the ring-opening of the 1,3-benzodioxole moiety .

Mechanism: The methylenedioxy group is essentially a cyclic acetal. In the presence of strong Lewis acids like Aluminum Chloride (

Corrective Protocol:

-

Switch Catalyst: Replace

with a milder Lewis acid. Tin(IV) Chloride ( -

Temperature Control: If you must use

, strictly maintain the temperature between 0°C and 5°C during addition. Do not reflux unless absolutely necessary, and never exceed 40°C. -

Reverse Addition: Add the catalyst to the acid chloride first to form the acylium ion, then add the substrate slowly. This prevents high local concentrations of catalyst from attacking the substrate rings.

Q2: I am observing a significant impurity (10-15%) that is more polar than my product. NMR shows a missing methyl peak.

Diagnosis: You are suffering from O-demethylation .

Mechanism: The carbonyl oxygen of the product coordinates with

Corrective Protocol:

-

Quench Early: Do not let the reaction stir overnight. Monitor via TLC/HPLC and quench immediately upon consumption of the limiting reagent.

-

Use "Green" Catalysts: Zeolites (e.g., H-Beta Zeolite ) have shown excellent selectivity for acylation of anisole without causing demethylation, as they lack the aggressive acidity of soluble aluminum species [2].

Q3: Which synthetic route offers the highest yield?

Analysis: You have two disconnection options:

-

Route A: Anisole (Nucleophile) + Piperonyloyl Chloride (Electrophile).

-

Route B: 1,3-Benzodioxole (Nucleophile) + 4-Methoxybenzoyl Chloride (Electrophile).

Recommendation: Route A is superior.

-

Reasoning: Anisole is a robust nucleophile with strong para-directing ability. The acid chloride of the benzodioxole (piperonyloyl chloride) is stable.

-

Risk in Route B: Using 1,3-benzodioxole as the nucleophile exposes the sensitive ring to the full quantity of catalyst throughout the reaction, increasing the risk of tar formation [3].

Part 3: Optimized Experimental Protocols

Method A: The "Robust" Laboratory Scale (Yield: ~85-90%)

Best for standard synthesis where H-Beta Zeolites are unavailable.

Reagents:

-

Anisole (1.0 equiv)

-

3,4-Methylenedioxybenzoyl chloride (1.05 equiv)

-

(1.1 equiv) [Alternative to

-

Dichloromethane (DCM), anhydrous.[1]

Workflow:

-

Setup: Flame-dry a 3-neck flask under

atmosphere. -

Solvation: Dissolve 3,4-methylenedioxybenzoyl chloride in DCM. Cool to 0°C .[2]

-

Catalyst Addition: Add

dropwise via syringe. The solution may turn yellow/orange (formation of acylium complex). Stir for 15 mins. -

Substrate Addition: Add Anisole (diluted in minimal DCM) dropwise over 30 minutes. Internal temp must not exceed 5°C.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Do not reflux.

-

Quench: Pour mixture onto crushed ice/HCl.

-

Purification: The product often precipitates or crystallizes from ethanol.

Method B: The "Green" High-Selectivity Method (Yield: ~95%)

Best for industrial scale-up or high-purity requirements.

Reagents:

-

Piperonyloic acid (Precursor)

-

Catalyst: H-Beta Zeolite or Triflic Acid (TfOH) (Catalytic amount).

Advantages:

-

Zeolites act as shape-selective catalysts, virtually eliminating ortho-isomers.

-

No demethylation occurs because the surface acidity is controlled.

-

Reusable catalyst (filtration).[7]

Part 4: Comparative Data Analysis

The following table summarizes the yield impact of different catalyst systems for diaryl ketone synthesis involving sensitive ethers.

| Catalyst System | Reaction Temp | Yield (%) | Major Impurity | Notes |

| Reflux (40°C) | 45-60% | Phenols + Tar | Harsh. Causes demethylation and ring opening. | |

| 0°C - RT | 70-75% | Trace Phenols | Acceptable if temperature is strictly controlled. | |

| RT | 85-90% | None | Recommended. Mild Lewis acid, preserves ethers. | |

| H-Beta Zeolite | 120°C (Flow) | 92-96% | None | Excellent selectivity; requires flow/pressure setup [2]. |

| Indium Triflate | 80°C | 88% | None | High cost, but extremely clean reaction. |

Part 5: Decision Logic for Troubleshooting

Use this flow to diagnose your specific yield issue.

Figure 2: Diagnostic decision tree for yield optimization.

References

-

Chem-Station Int. Ed. (2024).[2][7][8][9][10] O-Demethylation Strategies and Mechanisms. Retrieved from

- Derouane, E. G., et al. (2000). Zeolite catalysts for Friedel-Crafts acylation. Journal of Molecular Catalysis A: Chemical.

-

Pollon, D., et al. (2024).[8][9] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.[8]

-

Sartori, G., & Maggi, R. (2006).[4] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

-

Wang, Q., et al. (2017).[4] Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [air.unimi.it]

- 9. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Identifying impurities in the synthesis of benzodioxole methanones

Welcome to the Technical Support Center for the synthesis of benzodioxole methanones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify and mitigate impurities in your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction: The Challenge of Purity in Benzodioxole Methanone Synthesis

Benzodioxole methanones are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The most common synthetic route involves the Friedel-Crafts acylation of 1,3-benzodioxole. While seemingly straightforward, this electrophilic aromatic substitution is often plagued by the formation of various impurities that can complicate purification, reduce yields, and compromise the integrity of downstream products. This guide provides a structured approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of 1,3-benzodioxole is resulting in a low yield and multiple spots on my TLC plate. What are the likely causes?

A1: This is a common issue often rooted in the reaction conditions and the nature of the starting materials. The primary culprits are typically related to the Lewis acid catalyst, reaction temperature, and moisture control.

-

Causality: The 1,3-benzodioxole ring is highly activated, making it susceptible to side reactions, especially under harsh Friedel-Crafts conditions. Traditional Lewis acids like aluminum chloride (AlCl₃) can be overly aggressive, leading to the formation of tars and byproducts[1]. The methylenedioxy bridge is also sensitive to strong acids[1].

-

Troubleshooting Steps:

-

Choice of Lewis Acid: Consider using a milder Lewis acid. While AlCl₃ is common, alternatives like zinc-Aquivion have been shown to improve selectivity, although conversion rates may vary[2]. Polyphosphoric acid (PPA) is another option, particularly when using a carboxylic acid as the acylating agent[1].

-

Temperature Control: Maintain strict temperature control. The initial formation of the acylium ion complex should be done at low temperatures (e.g., 0-5 °C) before slowly warming the reaction mixture. Runaway temperatures can lead to polymerization and degradation.

-

Anhydrous Conditions: The presence of water will deactivate the Lewis acid catalyst and can lead to unwanted side reactions. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

-

Slow Addition of Reagents: Add the acylating agent (e.g., propionyl chloride or propionic anhydride) dropwise to the mixture of 1,3-benzodioxole and Lewis acid. This helps to control the reaction exotherm and minimize the formation of polysubstituted byproducts[3].

-

Q2: I've isolated my benzodioxole methanone product, but my NMR spectrum shows unexpected aromatic signals and my mass spectrometry results indicate the presence of higher molecular weight species. What could these be?

A2: The presence of higher molecular weight species strongly suggests the formation of dimeric or trimeric impurities. These can arise from both the initial synthesis of the 1,3-benzodioxole precursor and the subsequent acylation step.

-

Mechanism of Formation:

-

From 1,3-Benzodioxole Synthesis: If your starting material was synthesized from catechol, incomplete methylenation or side reactions with the dihalomethane can lead to dimers and even trimers like 4,4'-, 4,5'-, and 5,5'-methylenebis-1,3-benzodioxole[4][5].

-

During Acylation: Under strongly acidic conditions, the benzodioxole ring can react with itself or with the acylated product. For instance, the formation of bis(benzo[d][3][6]dioxol-5-yl)methane has been observed as a byproduct during acylation reactions[7].

-

-

Identification:

Below is a diagram illustrating a potential pathway for dimer formation during the synthesis of the 1,3-benzodioxole precursor.

Caption: Dimer formation as a side reaction during methylenation.

Q3: My final product is an oil instead of a solid, even though the literature reports a crystalline solid. How can I purify it effectively?

A3: An oily product is a strong indicator of persistent impurities that are preventing crystallization[3]. The purification strategy will depend on the nature of these impurities.

-

Recommended Purification Workflow:

-

Initial Analysis: First, use TLC and ¹H NMR to get a preliminary assessment of the purity. This will help you decide on the best purification method.

-

Column Chromatography: This is the most effective method for separating the desired product from both more polar and less polar impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point.

-

Recrystallization: Once the product is sufficiently pure (as determined by TLC or HPLC), recrystallization can be used to obtain a crystalline solid. A solvent system of isopropanol/water or ethanol/water is often effective.

-

Distillation: If the impurities are volatile and the product is thermally stable, vacuum distillation can be an alternative purification method.

-

The following diagram outlines a logical troubleshooting and purification workflow.

Caption: Troubleshooting and purification workflow for benzodioxole methanones.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 1,3-Benzodioxole

This protocol is a representative example and may require optimization.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent and Reactant: Add anhydrous dichloromethane as the solvent, and cool the flask to 0 °C in an ice bath. Add 1,3-benzodioxole (1.0 equivalent) to the stirred suspension.

-

Acylating Agent Addition: Add propionyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by cold water.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Impurity Analysis by GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS) and a mass selective detector.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 m/z.

-

-

Data Analysis: Identify the peaks corresponding to the product and impurities by comparing their mass spectra with known databases (e.g., NIST) and fragmentation patterns.

Data Summary Table

The following table summarizes common impurities, their likely origin, and recommended analytical techniques for identification.

| Impurity Name | Likely Origin | Molecular Weight ( g/mol ) | Key Analytical Technique(s) |

| Unreacted 1,3-Benzodioxole | Incomplete reaction | 122.12 | GC-MS, ¹H NMR |

| Polysubstituted Products | Harsh reaction conditions | Varies | LC-MS, NMR |

| Methylenebis-1,3-benzodioxole | Side reaction in precursor synthesis or acylation | 258.25 | GC-MS, ¹H NMR[4] |

| (2-hydroxyphenyl) propanoate | Ring-opening of benzodioxole | 166.17 | GC-MS, IR[4] |

| Tar/Polymeric materials | High temperature, strong acid | High/Variable | Visual, Low recovery |

References

- BenchChem. (2025). Common byproducts in the synthesis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and their removal.

- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Connell, et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Test Anal., 9(3), 436-445. Available at: [Link]

-

Wikipedia. 1,3-Benzodioxole. Available at: [Link]

-

Collins, M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 249, 135-144. Available at: [Link]

-

Fabris, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. Available at: [Link]

- BenchChem. (2025). Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

- BenchChem. (2025). Comparative Purity Assessment of Synthesized 5-azido-2H-1,3-benzodioxole.

- The Hive Chemistry Discourse. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole.

-

ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]

Sources

- 1. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]

- 2. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparative Bioequivalence Guide: Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- Derivatives

[1]

Executive Summary & Chemical Context

Target Analyte: Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

IUPAC Name: (1,3-Benzodioxol-5-yl)(4-methoxyphenyl)methanone

Molecular Formula:

The Bioequivalence Challenge

Unlike soluble drugs where gastric emptying controls absorption (

Comparison of Formulation Approaches:

| Feature | Reference (Micronized) | Test (Nanocrystal/ASD) | Bioequivalence Risk |

| Particle Size ( | 10–20 µm | < 400 nm | High (Surface area disparity) |

| Dissolution ( | < 10% in 30 min | > 85% in 30 min | Super-bioavailability (Test > Ref) |

| Food Effect | Significant (Positive) | Reduced | Test may fail fed-state BE |

| Manufacturing | Jet Milling | Wet Media Milling | Polymorphic changes |

Senior Scientist Insight: Do not assume linear PK. The methylenedioxy moiety is a known mechanism-based inactivator of CYP isoenzymes (similar to piperine). Bioequivalence studies must strictly control for autoinhibition effects during multiple-dose studies.

Experimental Protocol: In Vitro & In Vivo[3][4][5]

Phase A: Biorelevant Dissolution (In Vitro)

Before animal/human studies, you must match the dissolution profiles in biorelevant media. Standard buffers are insufficient for this lipophilic compound.

Protocol:

-

Apparatus: USP Type II (Paddle) at 75 RPM.

-

Media:

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics basal solubility.

-

FeSSIF (Fed State Simulated Intestinal Fluid): Critical for BMM due to lipophilicity.

-

-

Acceptance: Calculate the Similarity Factor (

). An

Phase B: In Vivo Bioequivalence Study (Clinical Design)

The following protocol uses a Randomized, Two-Period, Two-Sequence Crossover Design .

Study Population: Healthy volunteers (

Workflow Diagram (DOT)

Caption: Crossover design ensures each subject acts as their own control, minimizing inter-subject variability inherent in BMM metabolism.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of BMM requires a sensitive method capable of distinguishing the parent molecule from its O-demethylated metabolites.

Sample Preparation (Solid Phase Extraction)

Liquid-Liquid Extraction (LLE) is risky due to the lipophilicity of BMM causing emulsion with plasma proteins. Solid Phase Extraction (SPE) is recommended.

-

Cartridge: HLB (Hydrophilic-Lipophilic Balance) 30 mg.

-

Conditioning: Methanol (1 mL)

Water (1 mL). -

Loading: 200 µL Plasma + 200 µL Internal Standard (IS) solution (Deuterated BMM-

). -

Washing: 5% Methanol in Water (removes proteins/salts).

-

Elution: Acetonitrile:Methanol (1:1).

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (Protonation is favored at the carbonyl oxygen).

-

MRM Transitions:

-

Analyte (BMM):

257.1 -

Internal Standard:

260.1

-

Analytical Workflow Diagram (DOT)

Caption: Optimized SPE workflow to minimize matrix effects from plasma phospholipids.

Data Analysis & Acceptance Criteria

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the primary PK parameters must fall within the 80.00% – 125.00% range.

Key Pharmacokinetic Parameters

| Parameter | Definition | Biological Significance for BMM |

| Peak Plasma Concentration | Indicates rate of absorption. High | |

| Area Under Curve (last measurable) | Extent of absorption. Critical for efficacy. | |

| Time to Peak | Shorter | |

| Elimination Half-life | Should be comparable between Test and Ref. If different, implies absorption phase "flip-flop" kinetics. |

Statistical Model (ANOVA)

Analyze log-transformed data using the model:

Critical Check: If the Test formulation shows a

ratio > 125% due to enhanced solubility, the product is Suprabioavailable . You cannot claim BE. You must either reduce the dose of the Test product or reformulate to slow down release (e.g., using HPMC matrix).

References

-

U.S. Food and Drug Administration (FDA). (2022).[2] Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. FDA Guidance Documents. [Link]

-

European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]

-

Joseph, C. C., et al. (2006).[3][4] "(4-Methoxy-benzo[1,3]dioxol-5-yl)-phenylmethanone: An Antibacterial Benzophenone from Securidaca longepedunculata."[3][4] African Journal of Traditional, Complementary and Alternative Medicines, 3(4), 80-84. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10291089, 3,4-Methylenedioxy-3',4',5'-trimethoxy chalcone (Structural Analog). [Link]

-

FDA. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

Sources

- 1. 4,7-Dimethoxy-5-methyl-1,3-benzodioxole from Antrodia camphorata inhibits LPS-induced inflammation via suppression of NF-κB and induction HO-1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. (4-METHOXY-BENZO[1,3]DIOXOL-5-YL)-PHENYLMETHANONE: AN ANTIBACTERIAL BENZOPHENONE FROM SECURIDACA LONGEPEDUNCULATA | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

Safety Operating Guide

Navigating the Synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-: A Guide to Personal Protective Equipment and Safe Handling

For Immediate Reference: This guide provides crucial safety and operational protocols for handling Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-. Given the absence of specific toxicological data for this compound, a conservative approach to safety, treating the substance as potentially hazardous, is mandatory.

The following information is synthesized from the known hazards of its primary structural motifs: the 1,3-benzodioxole ring and the methoxyphenyl ketone group. This document is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Analysis: A Composite Risk Profile

-

1,3-Benzodioxole Moiety: The 1,3-benzodioxole group is present in numerous compounds with varying toxicological profiles. The parent compound, 1,3-benzodioxole, is classified as a flammable liquid and is harmful if swallowed or inhaled.[1][2][3] It is also known to cause skin and eye irritation, and may lead to respiratory irritation and drowsiness.[1] Derivatives of 1,3-benzodioxole can be corrosive, causing severe skin burns and eye damage.[4]

-

Methoxyphenyl Ketone Moiety: Methoxyphenyl ketones, such as 4'-Methoxyacetophenone, are generally considered to be irritants.[5] Safe handling procedures for these compounds typically require measures to prevent contact with skin, eyes, and clothing, and to avoid inhalation.[5][6][7]

Based on this composite analysis, Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- should be handled as a substance that is potentially harmful if ingested or inhaled, and as a skin and eye irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

| Body Part | PPE Recommendation | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient. |

| Hands | Nitrile gloves (double-gloving recommended) | Offers chemical resistance to a broad range of substances. Inspect gloves for any defects before use. |

| Body | Chemical-resistant lab coat | Protects against spills and contamination of personal clothing. |

| Respiratory | Use in a certified chemical fume hood | A properly functioning fume hood is the primary means of preventing inhalation exposure. For situations where a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and step-by-step protocol outline the essential procedures for handling Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-.

Caption: Safe Handling Workflow for Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-.

Experimental Protocol: Step-by-Step Guidance

-

Preparation:

-

Designate a specific work area within a certified chemical fume hood for the entire procedure.

-

Before entering the designated area, don all required PPE as specified in the table above.

-

Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

-

-

Handling:

-

If working with a solid, carefully weigh the required amount of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- in the fume hood. Use a spatula and weighing paper, and handle with care to avoid generating dust.

-

When dissolving or reacting the compound, add reagents slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

-

When transferring solutions, use appropriate tools such as pipettes or cannulas to prevent spills.

-

-

Cleanup and Disposal:

-

Decontaminate all glassware and work surfaces that have come into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is recommended.

-

All waste materials, including contaminated gloves, weighing paper, and solutions, must be disposed of in clearly labeled hazardous waste containers. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

-

Doff PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield, then lab coat).

-

Immediately wash your hands thoroughly with soap and water after removing your PPE.

-

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

-

Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Ventilate the area and wash the spill site after the material has been removed.

Storage and Stability

Store Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5][7]

References

-

PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

RIFM. (2017). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-benzodioxol-5-yl-[(3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]methanone. Retrieved from [Link]

-

MOLBASE. (n.d.). (6-methyl-1,3-benzodioxol-5-yl)-(4-nitrophenyl)methanone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 4'-Methoxyacetophenone(100-06-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。